molecular formula C21H21N5O3 B2539223 2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 2034565-72-3

2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2539223
CAS No.: 2034565-72-3
M. Wt: 391.431
InChI Key: MDFXZUMDSSKTEH-UHFFFAOYSA-N
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Description

2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Structural Identification and Tautomerization Study : Research into the structural identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction highlighted the significance of nitrogen cyclization and tautomerization. This study provided a basis for understanding the structural divergence and best tautomerization conditions under acetic acid-mediated solutions (Chung et al., 2021).

  • Heterocyclic Synthesis : Another study explored the utility of similar compounds as building blocks in the synthesis of novel derivatives, indicating the versatility of these compounds in generating diverse heterocyclic structures (Al-Omran & El-Khair, 2006).

Potential Applications

  • Corrosion Inhibition : A study on the synthesis of aza-pseudopeptides evaluated their efficacy as corrosion inhibitors for mild steel in acidic conditions. This research suggested that compounds with similar structures could serve as efficient corrosion inhibitors, with inhibition efficiencies increasing with concentration (Chadli et al., 2017).

  • Anticancer Activity Evaluation : Research into the synthesis of piperazine-2,6-dione and its derivatives evaluated their anticancer activity. This study highlighted the potential of such compounds in therapeutic applications, demonstrating significant activity against various cancer cell lines (Kumar et al., 2013).

  • Electrochromic Applications : Novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones were synthesized for electrochromic applications. This research underscores the role of such compounds in developing materials with low-lying LUMO energy levels for improved electrochromic devices (Cho et al., 2015).

Properties

IUPAC Name

2-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-19(13-26-20(28)15-5-1-2-6-16(15)21(26)29)25-10-8-24(9-11-25)18-12-14-4-3-7-17(14)22-23-18/h1-2,5-6,12H,3-4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFXZUMDSSKTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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